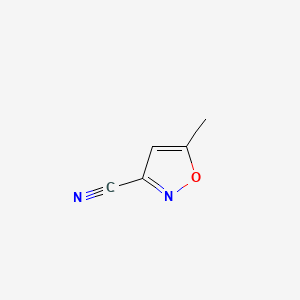![molecular formula C15H14N2O2 B1325110 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid CAS No. 1017200-69-9](/img/structure/B1325110.png)
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid, also known as quinolinic acid, is a heterocyclic compound that is commonly found in the human brain and produced from the amino acid tryptophan. It is part of numerous pharmacologically active compounds like cilostazol, aripiprazole, carteolol and exhibits an array of activities in peripheral and central tissues due to their moderate lipophilicity and good stability .
Synthesis Analysis
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid involves several steps. A new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed, synthesized, and evaluated for their in vitro antimicrobial activity . The synthesis involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .Molecular Structure Analysis
The molecular formula of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is C15H14N2O2. The structure of this compound can be found in various databases such as PubChem .Chemical Reactions Analysis
The chemical reactions involving 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid are complex and involve several steps. These syntheses involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Physical And Chemical Properties Analysis
The molecular weight of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is 254.28 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Metabolic Engineering for Quinolinic Acid Production
Quinolinic acid (QA), a key intermediate of nicotinic acid (Niacin), has been explored in metabolic engineering of Escherichia coli. This approach aims to enhance quinolinic acid production, which can be subsequently converted to nicotinic acid for industrial applications. Engineering strategies include deactivating specific enzymes to block consumption pathways and increase the precursor availability, thereby achieving higher quinolinic acid yields (Zhu, Peña, & Bennett, 2021).
Industrial Synthesis Methods
Efforts have been made to synthesize nicotinic acid, an important pharmaceutical and chemical intermediate, from quinolinic acid. Methods involve the ozonolysis of quinoline and decarboxylation of pyridine-2,3-dicarboxylic acid (quinolinic acid), offering a potentially efficient way to meet industrial demands for nicotinic acid (Eli, 2007).
Receptor Identification and Pharmacological Applications
Nicotinic acid's pharmacological effects, particularly in lipid regulation, are mediated through specific receptors like PUMA-G and HM74. Understanding these receptor mechanisms is crucial for developing new drugs for treating dyslipidemia and other related conditions (Tunaru et al., 2003).
Quantification in Biological Systems
Methods have been developed for the concurrent quantification of quinolinic, picolinic, and nicotinic acids using gas chromatography-mass spectrometry. This enables the study of their roles in inflammatory and apoptotic responses, particularly in neuronal cell damage and death (Smythe et al., 2002).
Herbicidal Activity
Research into N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has shown promising herbicidal activity. This discovery could lead to the development of new herbicides based on natural-product-derived nicotinic acid (Yu et al., 2021).
Atherosclerosis Treatment
Nicotinic acid has been found to inhibit the progression of atherosclerosis in mice through its receptor GPR109A expressed in immune cells. This finding suggests a potential therapeutic application of nicotinic acid in treating atherosclerosis and possibly other inflammatory diseases (Lukasova et al., 2011).
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)12-7-3-9-16-14(12)17-10-4-6-11-5-1-2-8-13(11)17/h1-3,5,7-9H,4,6,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAHWHCIJQCFSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)

![[4-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1325035.png)
![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)




![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1325045.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)

